N-Acetyl-L-tryptophyl-L-tyrosine
Description
Scientific Significance of N-Acetylated Peptides in Biological Systems
N-acetylation is a common modification of peptides and proteins in biological systems, involving the addition of an acetyl group to the N-terminal amino group. nih.gov This modification can significantly impact a peptide's properties, including its stability, conformation, and biological activity.
Key aspects of the scientific significance of N-acetylated peptides include:
Enhanced Stability: N-terminal acetylation can protect peptides from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. This increased proteolytic stability can prolong the peptide's half-life in biological systems. nih.gov
Altered Conformation: The addition of an acetyl group can influence the secondary structure of a peptide. This can, in turn, affect its interaction with other molecules, such as receptors or enzymes. nih.gov
Modulation of Biological Activity: By altering stability and conformation, N-acetylation can modulate the biological function of a peptide. For instance, research on N-acetyl-l-tyrosine (NALT) suggests it may act as an intrinsic factor in mitohormesis, a stress-response mechanism. nih.govembopress.org Studies have shown that NALT concentrations can increase in response to stress and that it may play a role in triggering protective cellular responses. nih.govembopress.org
The study of N-acetylated peptides is crucial for understanding post-translational modifications and their role in regulating cellular processes. It also provides a basis for the rational design of peptide-based therapeutics with improved pharmacological properties.
Rationale for Investigating Tryptophan and Tyrosine Containing Dipeptides
The specific combination of tryptophan and tyrosine in a dipeptide is of particular interest to researchers for several reasons, primarily stemming from the unique properties of their aromatic side chains.
Structural and Functional Motifs: Dipeptides containing both tryptophan and tyrosine have been studied in the context of biomimetic structures. For example, research on a β-hairpin maquette containing a tyrosine-tryptophan (YW) dyad demonstrated that this motif can play a role in radical quenching, suggesting a protective effect against reactive oxygen species. acs.org
Neuroactive Potential: Studies have explored the effects of tryptophan-tyrosine dipeptides on neurological pathways. Research has indicated that a tryptophan-tyrosine dipeptide improved memory in mice by modulating the dopamine (B1211576) system. nih.gov Furthermore, investigations into a tauopathy mouse model suggested that intake of a tryptophan-tyrosine dipeptide improved behavioral deficits and prevented tau phosphorylation. tandfonline.com
Material Science Applications: The self-assembly properties of aromatic dipeptides are being explored for the development of novel nanomaterials. A study on cyclo-L-tryptophan-L-tyrosine dipeptides integrated into electrospun fibers demonstrated piezoelectric and nonlinear optical properties, highlighting their potential in energy harvesting and nanophotonics. mdpi.com
The investigation of tryptophan and tyrosine-containing dipeptides, therefore, spans from fundamental biological processes to the development of advanced materials.
Foundational Roles of L-Tryptophan and L-Tyrosine in Core Biological Pathways
Both L-tryptophan and L-tyrosine are aromatic amino acids that serve as crucial precursors to a wide array of biologically active molecules and are fundamental components of proteins.
L-Tryptophan:
As an essential amino acid, L-tryptophan must be obtained from the diet. nih.gov It is the precursor for the synthesis of several key compounds:
Serotonin (B10506): A neurotransmitter that plays a significant role in mood, cognition, and behavior. The synthesis of serotonin from tryptophan is a primary focus of research into mood disorders. nih.gov
Kynurenine (B1673888): The major metabolic pathway for tryptophan catabolism leads to the production of kynurenine and its derivatives, which are involved in immune response and neurotransmission. nih.govcreative-proteomics.com
Melatonin: A hormone derived from serotonin that is crucial for regulating sleep-wake cycles. creative-proteomics.com
Tryptamine: A neuromodulator that can influence the function of serotonin. creative-peptides.com
L-Tyrosine:
L-tyrosine is a non-essential amino acid in humans, as it can be synthesized from phenylalanine. numberanalytics.com It is a precursor for:
Catecholamines: This class of neurotransmitters includes dopamine, norepinephrine (B1679862), and epinephrine, which are vital for stress response, mood, and cognitive function. numberanalytics.com
Thyroid Hormones: Tyrosine is essential for the production of thyroxine (T4) and triiodothyronine (T3), which regulate metabolism. youtube.com
Melanin: The pigment responsible for the color of skin, hair, and eyes. ontosight.ai
The foundational roles of these two amino acids in such a diverse range of biological pathways underscore the rationale for investigating the properties and potential applications of dipeptides that contain them.
Structure
3D Structure
Properties
CAS No. |
849108-21-0 |
|---|---|
Molecular Formula |
C22H23N3O5 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H23N3O5/c1-13(26)24-19(11-15-12-23-18-5-3-2-4-17(15)18)21(28)25-20(22(29)30)10-14-6-8-16(27)9-7-14/h2-9,12,19-20,23,27H,10-11H2,1H3,(H,24,26)(H,25,28)(H,29,30)/t19-,20-/m0/s1 |
InChI Key |
ZUNZRHYYZWCRDB-PMACEKPBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Advanced Analytical Methodologies for the Quantification and Detection of N Acetyl L Tryptophyl L Tyrosine and Metabolites
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the isolation and purification of N-Acetyl-L-tryptophyl-L-tyrosine from complex biological matrices and for the assessment of its purity. High-performance liquid chromatography (HPLC) is a cornerstone of these separation methods.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases.
In a typical HPLC analysis of this compound, a C18 column is often used as the stationary phase. The mobile phase may consist of a gradient of acetonitrile (B52724) or methanol (B129727) in water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. researchgate.nethelixchrom.com Detection is commonly achieved using a UV detector, as the tyrosine and tryptophan residues in the dipeptide have strong chromophores that absorb UV light. researchgate.net For instance, N-acetyl-L-tyrosine, a related compound, can be monitored at 280 nm. researchgate.net
The purity of a synthesized or isolated batch of this compound can be determined by analyzing the sample by HPLC. The presence of a single, sharp peak at the expected retention time indicates a high degree of purity. nih.gov Impurities, such as starting materials or by-products from the synthesis, will appear as separate peaks in the chromatogram. The relative area of each peak corresponds to the relative concentration of that component, allowing for a quantitative assessment of purity.
A study on the HPLC analysis of N-acetyl-L-tyrosine showed a retention time of approximately 3.6 minutes under specific chromatographic conditions. researchgate.net While the exact retention time for this compound would depend on the specific HPLC method, this provides a reference point. The development and validation of an HPLC method for a related compound, O-(2-[18F]fluoroethyl-l-tyrosine), involved specificity, linearity, precision, and accuracy assays to ensure the method was suitable for qualitative and quantitative determination. nih.gov
| Parameter | Typical Value/Range | Source |
| Stationary Phase | Reversed-phase (e.g., C18) | researchgate.nethelixchrom.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with acid modifier (e.g., TFA, formic acid) | researchgate.nethelixchrom.com |
| Detection | UV (e.g., 220 nm, 280 nm) | researchgate.netnih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Injection Volume | 10 µL | nih.gov |
The determination of enantiomeric purity is critical for synthetic peptides like this compound, as the presence of the D-enantiomer can affect its biological activity and therapeutic efficacy. researchgate.netnih.gov Chiral chromatography is the primary method for separating and quantifying enantiomers. researchgate.net This can be achieved through direct or indirect methods.
In the direct method, a chiral stationary phase (CSP) is used. mdpi.com These stationary phases are designed to have specific interactions with one enantiomer over the other, leading to different retention times. Examples of CSPs include those based on cyclodextrins, crown ethers, and immobilized cellulose. mdpi.comchiraltech.com The choice of CSP and mobile phase composition is crucial for achieving optimal separation. mdpi.com
An alternative approach is indirect chiral separation, which involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column. nih.gov
A common procedure for determining the enantiomeric purity of a peptide involves hydrolyzing the peptide into its constituent amino acids. nih.govdigitellinc.com The resulting amino acids are then analyzed by chiral chromatography. To account for any racemization that may occur during the hydrolysis step, the hydrolysis is often performed in deuterated acid. nih.govdigitellinc.com The amino acids can then be separated on a chiral column and quantified using mass spectrometry. researchgate.netnih.gov This method has been successfully applied to determine the chiral purity of various peptides. researchgate.net
| Method | Principle | Key Features | Source |
| Direct Chiral Chromatography | Use of a Chiral Stationary Phase (CSP) to selectively interact with enantiomers. | CSPs can be based on cyclodextrins, crown ethers, or immobilized cellulose. Mobile phase composition is critical for separation. | mdpi.comchiraltech.com |
| Indirect Chiral Chromatography | Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, which are then separated on an achiral column. | Allows for separation on standard HPLC columns. | nih.gov |
| Peptide Hydrolysis and Amino Acid Analysis | The peptide is hydrolyzed, and the resulting amino acids are analyzed for enantiomeric purity. | Hydrolysis in deuterated acid can correct for racemization during sample preparation. | nih.govdigitellinc.com |
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and quantification of this compound and its metabolites. Its ability to provide molecular weight and structural information makes it highly specific.
Flow injection analysis tandem mass spectrometry (FIA-MS/MS) is a high-throughput technique that allows for the rapid analysis of samples without prior chromatographic separation. researchgate.netmdpi.comthermofisher.com In this method, the sample is directly injected into the mass spectrometer. mdpi.com This approach is particularly useful for screening large numbers of samples, for instance, in metabolomics studies or for the rapid assessment of product formation in enzymatic assays. nih.govnih.gov
The analysis is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.comnih.gov In MRM, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion is selected in the third quadrupole for detection. nih.gov This high specificity minimizes interference from other components in the sample matrix. nih.gov
While FIA-MS/MS is very fast, with analysis times of around 1-2 minutes per sample, it cannot distinguish between isomers that have the same precursor and product ions. mdpi.comwaters.com However, for many applications where high throughput is more critical than isomeric separation, FIA-MS/MS is an ideal choice. nih.gov
| Parameter | Description | Advantage | Source |
| Technique | Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) | High-throughput screening without chromatographic separation. | researchgate.netmdpi.comthermofisher.com |
| Instrumentation | Triple quadrupole mass spectrometer | High specificity and sensitivity through Multiple Reaction Monitoring (MRM). | mdpi.comnih.gov |
| Analysis Time | Approximately 1-2 minutes per sample | Enables rapid analysis of large sample sets. | mdpi.comwaters.com |
| Application | High-throughput screening in metabolomics and enzymatic assays. | Speed and efficiency in large-scale studies. | nih.govnih.gov |
Isotope dilution mass spectrometry (IDMS) is the gold standard for precise and accurate quantification of molecules, including peptides like this compound. nih.govnih.govnih.gov This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., containing ¹³C or ¹⁵N) to the sample. nih.govnih.gov The internal standard is chemically identical to the analyte but has a different mass.
The sample is then analyzed by mass spectrometry, and the ratio of the signal from the native analyte to the signal from the isotope-labeled internal standard is measured. nih.gov Because the analyte and the internal standard behave identically during sample preparation and analysis, any loss of sample will affect both equally, and the ratio will remain constant. nih.gov This allows for highly accurate and precise quantification, correcting for variations in sample recovery and matrix effects. nih.govnih.gov
IDMS can be coupled with liquid chromatography (LC-MS) for enhanced specificity, particularly when analyzing complex biological samples. researchgate.net The use of stable isotope-labeled peptide standards is a common practice in quantitative proteomics and can be directly applied to the quantification of this compound. nih.gov
| Feature | Description | Benefit | Source |
| Principle | Addition of a known amount of a stable isotope-labeled internal standard to the sample. | Corrects for sample loss and matrix effects. | nih.govnih.govnih.gov |
| Methodology | Measurement of the ratio of the native analyte to the internal standard by mass spectrometry. | Provides highly accurate and precise quantification. | nih.govnih.gov |
| Coupling | Can be combined with liquid chromatography (LC-MS) for increased specificity. | Improved separation and reduced interference in complex matrices. | researchgate.net |
| Application | Gold standard for quantitative analysis in proteomics and metabolomics. | Enables reliable and reproducible measurements. | nih.gov |
Electrochemical Sensing and Biosensor Development
Electrochemical sensors and biosensors offer a promising alternative to traditional analytical methods for the detection of this compound, providing advantages such as simplicity, low cost, and the potential for on-site detection. ruc.dkruc.dk These sensors work by converting the interaction between the analyte and a recognition element into a measurable electrical signal. researchgate.net
Peptides themselves can be used as biorecognition elements in the design of biosensors. researchgate.netnih.gov For example, a peptide-based biosensor could be developed where this compound specifically binds to a receptor immobilized on an electrode surface. This binding event would cause a change in the electrochemical properties of the electrode, which can be measured. researchgate.net
The electrochemical detection of tyrosine and tryptophan, the constituent amino acids of this compound, has been extensively studied. ruc.dkruc.dk These amino acids can be electrochemically oxidized at the surface of modified electrodes, such as those modified with graphene, carbon nanotubes, or conductive polymers. ruc.dkmdpi.com The oxidation current is proportional to the concentration of the amino acid. ruc.dk A biosensor for this compound could potentially be developed based on the direct electrochemical oxidation of its tyrosine or tryptophan residues.
Furthermore, peptide-based biosensors can be designed to detect enzymatic activity. mdpi.com For instance, if an enzyme specifically cleaves this compound, a biosensor could be constructed where the cleavage event leads to a change in the electrochemical signal. researchgate.net The development of such biosensors is an active area of research and holds great potential for the rapid and sensitive detection of this dipeptide and its metabolites. acs.org
| Sensor Type | Recognition Element | Detection Principle | Potential Application for this compound | Source |
| Affinity Biosensor | Receptor specific for this compound | Binding event causes a change in the electrochemical signal. | Direct detection of the dipeptide. | researchgate.netresearchgate.net |
| Direct Electrochemical Sensor | Modified electrode (e.g., graphene, carbon nanotubes) | Direct oxidation of the tyrosine or tryptophan residues. | Quantification based on oxidation current. | ruc.dkmdpi.com |
| Enzymatic Biosensor | This compound as a substrate | Cleavage by a specific enzyme leads to a change in the electrochemical signal. | Detection of enzymes that metabolize the dipeptide. | researchgate.netmdpi.com |
Cyclic Voltammetry and Amperometry for Redox Behavior Analysis
The electrochemical behavior of this compound is primarily governed by the redox-active tryptophan and tyrosine residues. Both of these aromatic amino acids can be oxidized at a solid electrode surface, providing a basis for their electrochemical detection.
Cyclic Voltammetry (CV) is a powerful technique to study the redox processes of electroactive species. For peptides containing tryptophan and tyrosine, CV can reveal important information about their oxidation potentials. Studies on similar dipeptides have shown that the oxidation of the tyrosine and tryptophan moieties occurs at distinct potentials. The N-acetylation of the dipeptide can influence its electrochemical behavior. Research on N-acetylated dipeptides indicates that they can be oxidized at a lower potential at alkaline pH. nih.gov
The redox potentials for the one-electron oxidation of tryptophan and tyrosine residues in peptides have been determined using techniques like cyclic voltammetry and pulse radiolysis. At a neutral pH of 7, the standard electrode potential (E°') for the formation of the tryptophan radical (Trp•) from tryptophan is approximately 0.99 V, while that for the formation of the tyrosyl radical (TyrO•) from tyrosine is about 0.97 V. nih.gov In the context of a dipeptide like this compound, the relative positions of these residues can slightly alter their redox potentials. For instance, in some peptides, the redox potential of tryptophan is lower when it is not at the C-terminal position. nih.gov
Amperometry is another electrochemical technique that measures the current generated by the oxidation or reduction of a substance at a constant potential. This method is highly sensitive and is often used in conjunction with high-performance liquid chromatography (HPLC) for the detection of electroactive compounds. Pulsed amperometric detection (PAD) at a platinum electrode has been successfully employed for the selective detection of peptides containing tryptophan and tyrosine. nih.gov By applying a specific detection potential, it is possible to selectively oxidize these residues and generate a measurable current that is proportional to the concentration of the peptide.
The following table summarizes the electrochemical properties of tryptophan and tyrosine residues, which are the electroactive components of this compound.
| Parameter | Tryptophan Residue | Tyrosine Residue | Reference |
| Standard Electrode Potential (E°' at pH 7) | ~0.99 V | ~0.97 V | nih.gov |
| Recommended E°' in small peptides (pH 7) | 1.00 V | 0.96 V | nih.gov |
| Oxidation Mechanism | Involves the formation of a radical cation. | Involves the formation of a phenoxy radical. | nih.gov |
Fabrication and Characterization of Modified Electrodes for Enhanced Selectivity and Sensitivity
To improve the selectivity and sensitivity of the electrochemical detection of this compound, the surface of the working electrode can be modified. Various materials have been explored for the fabrication of modified electrodes for the detection of amino acids and peptides.
Copper-Based Electrodes: Copper electrodes have been shown to facilitate the electrocatalytic oxidation of amino acids and peptides, including those that are not traditionally considered electroactive. researchgate.netnih.gov Sinusoidal voltammetry at a copper microelectrode has been used for the sensitive and selective detection of native amino acids and peptides. researchgate.netnih.gov This technique offers the advantage of detecting the analytes in their underivatized form.
Carbon-Based Nanomaterials: Carbon nanotubes (CNTs) and graphene have been widely used to modify electrodes due to their large surface area, excellent electrical conductivity, and electrocatalytic properties. Electrodes modified with multi-walled carbon nanotubes (MWCNTs) have demonstrated enhanced electrochemical signals for tyrosine. researchgate.net Similarly, composite films of Nafion and TiO2-graphene have been used to fabricate sensitive voltammetric sensors for the determination of both tryptophan and tyrosine. researchgate.netscilit.com
Mesoporous Silica (B1680970) Nanoparticles: Electrodes modified with mesoporous silica nanoparticles (MSNs) have also been developed for the simultaneous determination of tryptophan and tyrosine. nih.gov These materials provide a high surface area for the electrochemical reaction, leading to improved sensitivity.
The development of biosensors represents another promising avenue for the specific detection of this compound. Peptide-based biosensors, where a specific peptide sequence is used as a recognition element, can be designed for high selectivity. nih.govmdpi.com For instance, an amperometric biosensor could be fabricated by immobilizing an enzyme that specifically interacts with the dipeptide onto the electrode surface.
The table below provides an overview of different modified electrodes that have been used for the detection of tryptophan and tyrosine, which could be adapted for the analysis of this compound.
| Electrode Modifier | Target Analyte(s) | Analytical Technique | Key Findings | Reference |
| Copper | Native amino acids and peptides | Sinusoidal Voltammetry | Nanomolar detection limits for underivatized analytes. | researchgate.netnih.gov |
| Multi-walled Carbon Nanotubes (MWCNTs) | Tyrosine | Voltammetry | Enhanced electrochemical signal for tyrosine. | researchgate.net |
| Nafion/TiO2-Graphene Composite | Tryptophan and Tyrosine | Voltammetry | Sensitive and straightforward determination. | researchgate.netscilit.com |
| Mesoporous Silica Nanoparticles (MSNs) | Tryptophan and Tyrosine | Differential Pulse Voltammetry | Improved oxidation peak currents for both amino acids. | nih.gov |
Strategic Derivatization and Analog Development in Peptide Research
Design and Synthesis of N-Acetyl-L-tryptophyl-L-tyrosine Analogs with Modified Backbone or Side Chains
The rational design of analogs of this compound involves targeted modifications to its backbone and the side chains of its constituent amino acids, L-tryptophan and L-tyrosine. These modifications aim to alter the peptide's conformation, stability, and intermolecular interactions, thereby fine-tuning its biological activity.
Backbone Modifications:
Modifications to the peptide backbone are crucial for improving metabolic stability and modulating conformational flexibility. Common strategies that can be applied to the this compound scaffold include:
N-Methylation: The introduction of a methyl group to the amide nitrogen can prevent enzymatic degradation by proteases and restrict the conformational freedom of the peptide backbone. This can lead to a more defined three-dimensional structure, which may enhance binding affinity to a biological target. peptide.com The synthesis of an N-methylated analog of this compound would involve the use of N-methylated tryptophan or tyrosine derivatives during solid-phase or solution-phase peptide synthesis. peptide.com
Peptide Bond Isosteres: Replacing the standard amide bond with isosteres, such as reduced amides (ψ[CH₂-NH]), thioamides (ψ[CS-NH]), or triazoles, can significantly impact the peptide's properties. nih.gov For instance, a 1,2,3-triazole can act as a dipeptide surrogate, offering a rigid and stable alternative to the native peptide bond. nih.gov The synthesis of such analogs would require specialized chemical strategies, such as the use of click chemistry for triazole formation. acs.org
Cyclization: Cyclization, either through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages, is a powerful technique to constrain the peptide's conformation. peptide.com For this compound, cyclization could be achieved by introducing reactive groups on the side chains or by forming a lactam bridge.
Side Chain Modifications:
The aromatic side chains of tryptophan and tyrosine are prime targets for modification to explore structure-activity relationships.
Tryptophan Side Chain Modification: The indole (B1671886) ring of tryptophan can be modified at various positions. For example, trifluoromethylthiolation of the indole ring has been shown to enhance the local hydrophobicity of peptides. nih.govacs.org This modification can be introduced regioselectively, offering a tool to probe the importance of specific regions of the tryptophan side chain for biological activity. nih.govacs.org
Tyrosine Side Chain Modification: The phenolic hydroxyl group of tyrosine is a versatile handle for derivatization. It can be alkylated, acylated, or used as an attachment point for other functional groups. For instance, the synthesis of O-methyl-N-acetyl-l-tyrosine has been described as a way to block the phenolic hydrogen and study its role in molecular interactions. nih.gov Furthermore, tyrosine can be a key residue in the formation of constrained peptides through reactions like C-H activation, creating a covalent bond with another aromatic residue like tryptophan. nih.gov
Introduction of Unnatural Amino Acids: Replacing either tryptophan or tyrosine with unnatural amino acids can introduce novel chemical functionalities and steric properties. For example, incorporating conformationally constrained amino acid derivatives can provide insights into the bioactive conformation of the peptide. lsu.edu
The synthesis of these analogs typically employs standard solid-phase peptide synthesis (SPPS) or solution-phase methods, utilizing appropriately protected and modified amino acid building blocks. peptide.com Post-synthesis modifications on the fully assembled and deprotected peptide are also a common strategy. researchgate.net
Structure-Activity Relationship (SAR) Studies for Dipeptide Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how specific chemical features of a molecule contribute to its biological activity. For dipeptide derivatives like those of this compound, SAR studies can elucidate the roles of the N-acetyl group, the individual amino acid side chains, and the peptide backbone.
Systematic modifications and subsequent biological evaluation allow for the development of a comprehensive SAR profile. For example, a study on alkylating dipeptide nitrogen mustard derivatives demonstrated that amino acid composition, sequence, and terminal modifications significantly influence cytotoxic activity. nih.gov
In the context of this compound, a hypothetical SAR study could involve synthesizing a library of analogs with variations at different positions and assessing their impact on a specific biological activity, such as antioxidant capacity or enzyme inhibition.
Table 1: Hypothetical Structure-Activity Relationship Study of this compound Analogs
| Analog | Modification | Predicted Effect on Activity | Rationale |
| 1 | N-Deacetylation (H-Trp-Tyr) | Altered solubility and charge distribution | The N-acetyl group can impact membrane permeability and receptor interaction. |
| 2 | N-terminal Tryptophan replaced with Phenylalanine (Ac-Phe-Tyr) | Reduced hydrogen bonding potential | The indole NH of tryptophan is often crucial for biological activity. |
| 3 | C-terminal Tyrosine replaced with Phenylalanine (Ac-Trp-Phe) | Loss of phenolic hydroxyl group | The tyrosine hydroxyl can act as a hydrogen bond donor/acceptor or be a site for phosphorylation. |
| 4 | Methylation of Tryptophan indole nitrogen (Ac-Trp(Me)-Tyr) | Increased lipophilicity, altered electronic properties | Probes the importance of the indole NH as a hydrogen bond donor. |
| 5 | O-Methylation of Tyrosine (Ac-Trp-Tyr(Me)) | Blocks hydrogen bonding and potential phosphorylation | Determines the role of the phenolic hydroxyl group in binding or activity. |
Such studies, by systematically altering the chemical structure, provide valuable data for the rational design of more potent and selective dipeptide-based compounds. nih.gov
Development of Probes and Reporter Molecules Based on the this compound Scaffold
The intrinsic properties of the this compound scaffold, particularly the presence of two aromatic residues, make it an excellent starting point for the development of molecular probes and reporter molecules. These tools are invaluable for studying biological processes, such as protein-protein interactions and enzyme activity. nih.gov
Fluorescent Probes:
The inherent fluorescence of tryptophan can be harnessed to create fluorescent probes. However, for many applications, its quantum yield is low and its emission is in the ultraviolet range. To overcome this, the dipeptide can be modified to shift its fluorescence to the visible range.
One approach involves the use of Boc-protected tyrosine-tryptophan dipeptides which, upon structural rigidification with a metal ion like Zn(II), form nanoparticles with visible fluorescence. nih.govrsc.org These dipeptide-based nanoparticles (DPNPs) are photostable and biocompatible, making them suitable for real-time cellular imaging. nih.govrsc.org
Another strategy is to conjugate an external fluorophore to the dipeptide scaffold. nih.gov The choice of fluorophore and its attachment site can be tailored to create probes with specific photophysical properties. For example, environment-sensitive fluorophores can be attached to report on changes in the local environment, such as the polarity of a binding pocket. nih.gov
Table 2: Potential Probes and Reporter Molecules from this compound
| Probe/Reporter Type | Modification Strategy | Potential Application |
| Intrinsic Fluorescence Probe | Metal-induced rigidification of the dipeptide structure. | Cellular imaging, tracking drug delivery. |
| FRET-based Probe | Attachment of a FRET donor and acceptor pair to the dipeptide. | Studying conformational changes in peptides or proteins. |
| Environment-Sensitive Probe | Conjugation of a solvatochromic dye to the N- or C-terminus. | Mapping the polarity of enzyme active sites or protein binding pockets. |
| Affinity-based Probe | Incorporation of a reactive group (e.g., electrophile) for covalent labeling of a target protein. | Identifying and characterizing binding partners. |
The synthesis of these probes often involves standard peptide synthesis followed by the coupling of the reporter molecule to a specific functional group on the dipeptide, such as the N-terminus, C-terminus, or a side chain. peptide.com The modular nature of peptide synthesis allows for the straightforward incorporation of a wide variety of reporter molecules. peptide.com
Q & A
Q. How does the improved solubility and bioavailability of N-Acetyl-L-tyrosine (NALT) compared to L-tyrosine influence experimental design in pharmacokinetic studies?
N-Acetyl-L-tyrosine exhibits enhanced water solubility due to its acetyl group, which reduces aggregation and improves absorption in biological systems. Researchers should prioritize dissolution testing under physiological pH conditions (e.g., simulated gastric fluid) to validate bioavailability claims. Dose-response studies should compare NALT with equimolar L-tyrosine to assess differences in plasma tyrosine levels, using HPLC or LC-MS for quantification .
Q. What standardized analytical methods ensure accurate quantification of N-Acetyl-L-tyrosine purity in pharmaceutical or biochemical research?
The United States Pharmacopeia (USP) recommends reversed-phase HPLC with UV detection (λ = 280 nm) for purity assessment, using a C18 column and mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid. Certified reference materials (CRMs) from USP or secondary standards traceable to CRMs (e.g., Sigma-Aldrich PHR1173) should be used for calibration. Purity thresholds are defined as 98.5–101.0% by weight, with residual solvents analyzed via gas chromatography (GC) .
Q. What synthesis protocols yield N-Acetyl-L-tyrosine with high enantiomeric purity for preclinical studies?
Solid-phase peptide synthesis (SPPS) with Fmoc-protected L-tyrosine is recommended. Critical parameters include:
- Acetylation using acetic anhydride in dimethylformamide (DMF) under nitrogen.
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient).
- Chiral HPLC validation to confirm >99% enantiomeric excess .
Advanced Research Questions
Q. How can researchers experimentally model N-Acetyl-L-tyrosine's role in mitohormesis and stress adaptation?
In vitro: Expose human neuroblastoma cells (e.g., SH-SY5Y) to sublethal heat stress (42°C for 1 hr) with/without NALT pretreatment (0.1–1 mM). Measure ROS levels (DCFH-DA assay), mitochondrial membrane potential (JC-1 dye), and FoxO/Keap1 activation via Western blot. In vivo: Use Drosophila melanogaster or murine models subjected to thermal stress, with NALT administered orally. Assess survival rates, locomotor activity, and transcriptomic profiling of antioxidant genes (e.g., SOD, catalase) .
Q. What methodologies resolve contradictions in N-Acetyl-L-tyrosine's cognitive enhancement efficacy across stress models?
Discrepancies arise from variable stressor intensity and dosing regimens. To harmonize findings:
- Use standardized cognitive tasks (e.g., 2-back test for working memory) under controlled stressors (e.g., sleep deprivation vs. cold exposure).
- Implement crossover designs with washout periods to isolate NALT effects.
- Measure catecholamine levels (dopamine, norepinephrine) via microdialysis or LC-MS/MS to correlate with behavioral outcomes .
Q. How can N-Acetyl-L-tyrosine's interaction with ADHD medications be evaluated in preclinical models?
Co-administer NALT (350–500 mg/kg) with methylphenidate or amphetamine in rodent models of ADHD (e.g., SHR rats). Assess:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
